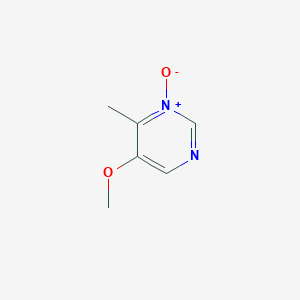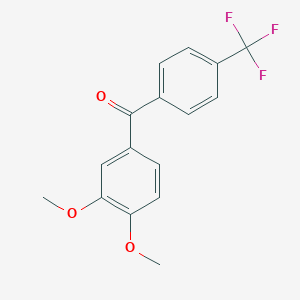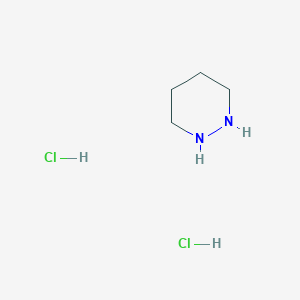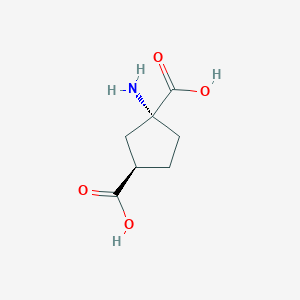![molecular formula C8H5NO3 B055285 Ácido furo[2,3-b]piridina-5-carboxílico CAS No. 122534-94-5](/img/structure/B55285.png)
Ácido furo[2,3-b]piridina-5-carboxílico
Descripción general
Descripción
Furo[2,3-b]pyridine-5-carboxylic acid (FPCA) is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds. FPCA exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. It is also a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). FPCA is a versatile compound that can be easily synthesized and has a wide range of applications in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
Construcción asimétrica de furo[2,3-b]piridinas enantioenriquecidas
El ácido furo[2,3-b]piridina-5-carboxílico se utiliza en la construcción asimétrica de furo[2,3-b]piridinas enantioenriquecidas. Este proceso implica un protocolo multicatalítico, que involucra oro, paladio y ácido fosfórico, que permite un proceso de cicloisomerización de retransmisión/cicloadición asimétrica [4 + 2] entre ynamidas y carbonato de 4-hidroxi-2-ciclopentenona .
Síntesis de furo[2,3-b]pirroles
El ácido furo[2,3-b]piridina-5-carboxílico también se utiliza en la síntesis de furo[2,3-b]pirroles. La reacción de estos compuestos con cloruro de hidroxilamonio en anhídrido acético en presencia de piridina conduce a la formación de 2-ciano-6-R1-furo[2,3-b]pirrol-5-carboxilatos de metilo .
Formación de compuestos tetrazolyl
La reacción de estos compuestos con azida de sodio y cloruro de amonio en dimetilformamida conduce a la formación de 2-(5'-tetrazolyl)-6-R1-furo[2,3-b]pirrol-5-carboxilatos de metilo .
Preparación de N,N-dimetilhidrazonas
Se puede preparar una serie de N,N-dimetilhidrazonas de 5-metoxicarbonil-6-R1-furo[2,3-b]pirrol-2-carbaldehído a partir de 2-formil-6-R1-furo[2,3-b]pirrol-5-carboxilatos de metilo y unsym-dimetilhidrazina .
Actividad biológica
Debido a la eficacia de los compuestos actuales para reducir la glucosa en sangre, pueden encontrar aplicación en la prevención y el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada, como la hiperglucemia y afecciones en las que dicha reducción de la glucosa en sangre es beneficiosa: diabetes tipo 1, diabetes como consecuencia de la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .
Mecanismo De Acción
Mode of Action
It’s known that furo[2,3-b]pyridine derivatives can be constructed through a multi-catalytic protocol, involving gold, palladium, and phosphoric acid . This process enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .
Biochemical Pathways
Furo[2,3-b]pyridine derivatives are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Furo[2,3-b]pyridine derivatives are known to possess various bioactivities, suggesting that they may have diverse molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
furo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWMRNKTGNBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559532 | |
| Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122534-94-5 | |
| Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


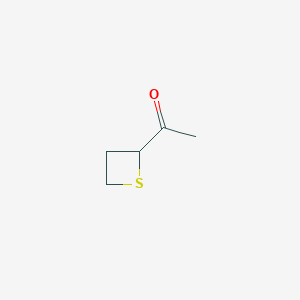
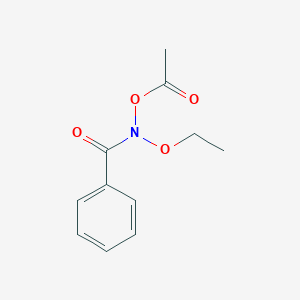
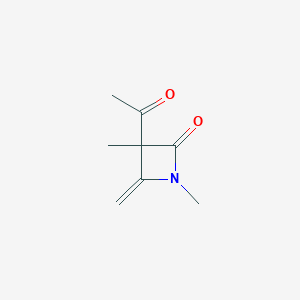
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
